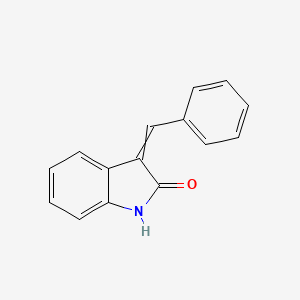

3-(phenylmethylidene)-1H-indol-2-one

Beschreibung

Significance of Indole (B1671886) and Indolinone Scaffolds in Chemical Biology

The indole nucleus, a bicyclic structure comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the architecture of numerous biologically active molecules. nih.gov This scaffold is present in a vast array of natural products, including essential amino acids like tryptophan, neurotransmitters such as serotonin, and potent alkaloids like vincristine (B1662923) and vinblastine, which are used in cancer chemotherapy. nih.gov The inherent versatility of the indole ring allows it to interact with a multitude of biological targets, making it a recurring motif in the design of new drugs. researchgate.net

Indolinone, or 2-oxindole, represents a derivative of indole with a carbonyl group at the 2-position of the indole scaffold. This structural modification has been shown to enhance the cytotoxic activity of these compounds in cancer cells. cancertreatmentjournal.com The indolinone core is a key component in many synthetic compounds with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.commdpi.com

Overview of the Indolinone Nucleus as a Privileged Pharmacophore

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for drug discovery. utexas.edu The indolinone nucleus is widely recognized as such a privileged pharmacophore. Its rigid, planar structure, combined with the presence of hydrogen bond donors and acceptors, allows for specific and strong interactions with the active sites of various enzymes and receptors. nih.gov

A prime example of the successful application of the indolinone scaffold is in the development of protein kinase inhibitors. cancertreatmentjournal.com Many small-molecule kinase inhibitors feature the 3-substituted indolin-2-one core, which has proven effective in targeting key signaling pathways involved in cancer cell proliferation and angiogenesis. nih.govresearchgate.net The structural modifications at the C-3 position of the indolinone ring are crucial for modulating the biological activity and selectivity of these compounds. nih.gov

Research Context and Academic Focus for 3-(phenylmethylidene)-1H-indol-2-one

3-(phenylmethylidene)-1H-indol-2-one, also known as 3-benzylideneindolin-2-one (B1620751), serves as a fundamental structure for a class of compounds that have been the subject of extensive academic research. The primary focus of these investigations has been on the synthesis of its derivatives and the evaluation of their potential as therapeutic agents, particularly in the fields of oncology and inflammatory diseases.

Researchers have designed and synthesized numerous analogs of 3-(phenylmethylidene)-1H-indol-2-one with various substituents on both the indolinone core and the phenyl ring. These modifications are aimed at optimizing the compounds' biological activity, selectivity, and pharmacokinetic properties. A significant area of research involves the development of these compounds as allosteric inhibitors of kinases, such as Aurora A kinase, which are often overexpressed in cancer. nih.gov Additionally, studies have explored their potential as anti-inflammatory agents by investigating their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). mdpi.com

The following table provides a summary of the key characteristics of 3-(phenylmethylidene)-1H-indol-2-one:

| Property | Value |

| IUPAC Name | 3-(phenylmethylidene)-1H-indol-2-one |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.25 g/mol |

| Synonyms | 3-benzylidene-1H-indol-2-one, 3-benzylideneindolin-2-one |

Detailed Research Findings on 3-(phenylmethylidene)-1H-indol-2-one Derivatives

The academic interest in 3-(phenylmethylidene)-1H-indol-2-one has led to a wealth of research on its derivatives. These studies have unveiled a range of biological activities, with a strong emphasis on their potential as anticancer and anti-inflammatory agents.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 3-(phenylmethylidene)-1H-indol-2-one derivatives. These compounds have been shown to target various mechanisms involved in cancer progression, including the inhibition of protein kinases that are crucial for cell cycle regulation and signal transduction.

For instance, a series of (E)-3-benzylideneindolin-2-one derivatives were designed and synthesized as potential allosteric inhibitors of Aurora A kinase. nih.gov Several of these compounds demonstrated potent inhibitory effects on the kinase, with some exhibiting stronger activity than the known inhibitor Tripolin A. nih.gov Molecular docking studies suggested that these compounds bind to a predicted allosteric site on the enzyme. nih.gov

Another study focused on the design of 3-(benzylidene)indolin-2-one derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net In silico docking studies indicated that the Z-diastereomers of these compounds had a better fit in the active site of CDK2 compared to the E-diastereomers. researchgate.net

The following table summarizes the anticancer activity of selected 3-(phenylmethylidene)-1H-indol-2-one derivatives from various studies.

| Compound | Target | Cell Line | IC₅₀ (µM) |

| AK34 | Aurora A Kinase | - | 1.68 |

| 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (analog) | - | HL-60 | >5-fold more cytotoxic than for normal HUVEC cells |

| 1k (analog) | - | DU145 | 1.09 |

| 1c, 1f, 1n, 1m (analogs) | - | DU145 | 2.02 - 8.18 |

| 1a-t (analogs) | - | HepG2 | 4.23 - 11.9 |

Anti-inflammatory Activity

In addition to their anticancer potential, derivatives of 3-(phenylmethylidene)-1H-indol-2-one have been investigated for their anti-inflammatory properties. Chronic inflammation is a key factor in the development of many diseases, and the ability to modulate inflammatory pathways is a significant therapeutic goal.

One study synthesized nineteen 3-substituted-indolin-2-one derivatives and evaluated their ability to inhibit nitric oxide (NO) production in RAW264.7 murine macrophages. mdpi.com Among the tested compounds, 3-(3-hydroxyphenyl)-indolin-2-one showed the most potent anti-inflammatory activity, significantly inhibiting the production of NO and other inflammatory mediators like TNF-α and IL-6. mdpi.com This compound was also found to inhibit key signaling pathways involved in inflammation, including the Akt, MAPK, and NF-κB pathways. mdpi.com

Another research effort synthesized a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), and demonstrated its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and NO in RAW-264.7 cells. nih.gov HMPH also reduced the release of the pro-inflammatory cytokine TNF-α in mouse peritoneal macrophages and human peripheral blood mononuclear cells. nih.gov

The table below presents the anti-inflammatory activity of a selected 3-(phenylmethylidene)-1H-indol-2-one derivative.

| Compound | Activity | Cell Line | Key Findings |

| 3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory | RAW264.7 | Excellent NO inhibitory activity; inhibited Akt, MAPK, and NF-κB signaling pathways. mdpi.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

23772-61-4; 3359-49-7 |

|---|---|

Molekularformel |

C15H11NO |

Molekulargewicht |

221.259 |

IUPAC-Name |

3-benzylidene-1H-indol-2-one |

InChI |

InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17) |

InChI-Schlüssel |

SXJAAQOVTDUZPS-JLHYYAGUSA-N |

SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Mechanisms for 3 Phenylmethylidene 1h Indol 2 One and Analogues

Condensation Reactions for (Phenylmethylidene)indolinone Formation

The most direct and widely utilized method for synthesizing 3-(phenylmethylidene)-1H-indol-2-one is the condensation reaction between an indole-2-one (oxindole) and a benzaldehyde (B42025) derivative. This transformation is a variant of the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group.

The intermolecular condensation reaction relies on the nucleophilicity of the C3 carbon of the indole-2-one ring. The reaction is typically initiated by a base, which abstracts a proton from the C3 methylene group, creating a reactive enolate intermediate. This enolate then performs a nucleophilic attack on the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration, often facilitated by acid or heat, to yield the thermodynamically stable α,β-unsaturated product, 3-(phenylmethylidene)-1H-indol-2-one.

The general mechanism proceeds as follows:

Enolate Formation: A base removes a proton from the active methylene group at the C3 position of indole-2-one.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the benzaldehyde derivative.

Dehydration: The intermediate alcohol undergoes elimination of a water molecule to form the final conjugated product.

This method is versatile, allowing for the synthesis of a wide array of analogues by employing variously substituted benzaldehydes.

The efficiency of the condensation reaction, including reaction time and product yield, is highly dependent on the choice of catalyst and solvent. A range of catalysts, including bases, acids, and Lewis acids, have been employed to promote this transformation.

Basic catalysts, such as piperidine (B6355638), are commonly used, often with a catalytic amount of acetic acid, to facilitate both the initial condensation and the subsequent dehydration step. acs.orgnih.gov Lewis acids, such as titanium tetrachloride (TiCl₄) in combination with a base like pyridine, have also proven effective in promoting the reaction, often leading to higher yields in shorter reaction times. acs.orgnih.gov

The choice of solvent also plays a critical role. While polar protic solvents like ethanol (B145695) can be used, aprotic solvents such as benzene (B151609) or toluene (B28343) are frequently employed, particularly in reactions that require azeotropic removal of water to drive the equilibrium towards the product. acs.orgnih.gov In recent years, there has been a shift towards more environmentally benign conditions, including the use of ionic liquids or solvent-free reactions. researchgate.netnih.govmdpi.com Solvent-free conditions, often combined with microwave irradiation, can significantly accelerate the reaction while simplifying product work-up. researchgate.net

| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Piperidine, Acetic Acid | Benzene | 80 | 17 h | 56 | acs.orgnih.gov |

| TiCl₄-Pyridine | CH₂Cl₂ | Room Temp. | N/A | 79 | acs.orgnih.gov |

| p-Toluene sulfonic acid | Acetonitrile | Room Temp. | N/A | 90 | researchgate.net |

| CaO | None (Solvent-free) | 100 | N/A | N/A* | nih.govmdpi.com |

| Ionic Liquid ([bmim]Br) | None (Microwave) | 150 | Short | Good to Excellent | researchgate.net |

Note: In this specific study, aromatic aldehydes afforded bis(indolyl) methanes, while paraformaldehyde yielded a 1,3'-diindolyl methane (B114726) derivative. nih.govmdpi.com

Multi-Component Reaction (MCR) Approaches to Indolinone Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural features from all starting materials, offer a highly efficient and atom-economical route to complex molecules like indolinone derivatives.

Several MCR strategies have been developed for the synthesis of 3-substituted indolin-2-ones. A notable example involves the reaction of an indole (B1671886), an aromatic aldehyde, and a primary amine (like aniline). These reactions are often catalyzed by an acid and proceed through a cascade of intermediates to construct the indolinone core. This approach is particularly valuable for generating molecular diversity, as a wide range of commercially available indoles, aldehydes, and anilines can be utilized to create extensive libraries of indolinone derivatives. For instance, a one-pot condensation of indole, an aldehyde, and acetylacetone (B45752) can yield 3-substituted indole derivatives under basic catalytic conditions. researchgate.net

The mechanisms of these MCRs are often complex, involving several reversible steps that culminate in an irreversible product-forming step. Imine and enamine intermediates are central to these pathways. nih.govnih.gov

A plausible mechanistic sequence often begins with the acid-catalyzed condensation of the aromatic aldehyde and aniline (B41778) to form a reactive imine or iminium ion. nih.govnih.gov This electrophilic species is then attacked by the nucleophilic indole. Concurrently, the indole itself can exist in equilibrium with its enamine tautomer, which is a highly nucleophilic species. The reaction of the enamine with the imine intermediate can lead to the formation of a key adduct. Subsequent intramolecular cyclization, rearrangement, and oxidation steps lead to the final 3-substituted indolin-2-one product. The precise pathway can be influenced by the specific substrates and reaction conditions employed. masterorganicchemistry.com

Cyclization Strategies for Indolinone and Indole-Fused Systems

Beyond functionalizing a pre-existing ring, numerous strategies focus on constructing the indolinone or larger indole-fused heterocyclic systems through intramolecular cyclization. These methods build the core scaffold from acyclic or different cyclic precursors, offering alternative synthetic routes.

These strategies often involve the formation of a key carbon-carbon or carbon-nitrogen bond in the final ring-closing step. Palladium-catalyzed reactions, for instance, are powerful tools for such transformations. mdpi.com For example, the intramolecular cyclization of N-substituted anilines bearing appropriate functional groups can lead to the formation of the indolinone ring. An N-benzoyl indole, under photochemical conditions, can undergo a reductive Heck cyclization to yield isoindoloindolines. researchgate.net

Radical cascade cyclizations have also emerged as an efficient method for generating indole-fused systems. rsc.org These reactions can create complex polycyclic structures with high diastereoselectivity from accessible starting materials. Other approaches include metal-free cyclizations of alkynes, which can be promoted by electrophiles, bases, or electrochemical methods to construct the indole ring system. chim.it Furthermore, one-pot syntheses involving alkylation or acylation of ortho-tosylaminophenyl-substituted para-quinone methides followed by an intramolecular conjugate addition and cyclization sequence provides a facile route to structurally diverse 2,3-disubstituted indoles. nih.gov These varied cyclization strategies provide powerful and flexible access to the indolinone core and its more complex, fused analogues.

Nucleophilic Attack and Cyclization via Imine Intermediates

The synthesis of indolinone scaffolds often proceeds through mechanisms involving imine or imine-like intermediates, followed by an intramolecular nucleophilic attack to close the heterocyclic ring. A classic and foundational method in this category is the Fischer indole synthesis, which can be adapted to produce indolinone structures.

The general mechanism, as first proposed by Robinson, begins with the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone. nih.govwikipedia.org This hydrazone then tautomerizes to its enamine or 'ene-hydrazine' form. wikipedia.org Following protonation by an acid catalyst, the crucial step is a rsc.orgrsc.org-sigmatropic rearrangement that generates a di-imine intermediate. nih.govwikipedia.org This intermediate subsequently undergoes an intramolecular nucleophilic attack, where an amino group adds to an imine carbon, forming a cyclic aminal. The final step involves the elimination of ammonia (B1221849) under acidic conditions, leading to the formation of the aromatic indole ring. wikipedia.org Variations in the starting materials and reaction conditions can be tailored to yield indolinone derivatives.

Another relevant approach is the Eschenmoser coupling reaction, which has been utilized in a highly modular synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones. nih.govnih.gov This method starts from 3-bromooxindoles and thioamides. The reaction proceeds through an α-thioiminium salt intermediate. The nucleophilicity of the conjugated base of the thioimidate can be directed toward the oxindole (B195798) carbonyl, leading to the final product. nih.gov

Metal-Catalyzed Cyclization Processes (e.g., Copper-Catalyzed Cyclization)

Transition metal catalysis offers powerful and efficient pathways for constructing complex heterocyclic scaffolds like indolinones. Copper-catalyzed reactions, in particular, have been developed for the synthesis of indole and indolinone derivatives through various cyclization strategies.

One such strategy involves the copper(II)-catalyzed cyclization of N-(2-alkynylphenyl)imines to produce substituted N-vinylindoles. rsc.org This method provides an effective procedure for creating the core indole structure, which can be a precursor to indolinones. Similarly, a copper-catalyzed cascade cyclization between 3-aminocyclobutenones and electron-deficient internal alkynes has been developed, offering a novel and highly efficient route to fully substituted indoles. researchgate.net

More directly, a copper-catalyzed cyclization reaction between N-alkylanilines and β-(trifluoromethyl)-α,β-unsaturated enones has been shown to construct C-2 trifluoromethylated indolinyl ketones. rsc.org This process is believed to involve a radical mechanism initiated by a single-electron transfer. The reaction exhibits broad substrate scope and high diastereoselectivity. rsc.org Copper catalysts are also employed in chemodivergent cyclizations. For instance, N-(ortho-alkynyl)aryl-pyrroles and indoles can undergo a tandem cyclization/migration reaction catalyzed by copper, while N-(ortho-alkynyl)aryl-isoindoles undergo a dearomative cyclization to yield N-fused tetracyclic products. sci-hub.se

Other transition metals, such as palladium, are also widely used. Palladium-catalyzed Sonogashira coupling of 2-haloanilines with alkynes, followed by cyclization, is a common route to the indole nucleus. mdpi.com Furthermore, a palladium-catalyzed Buchwald modification of the Fischer indole synthesis involves the cross-coupling of aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classical pathway. wikipedia.org

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Copper(II) | N-(2-alkynylphenyl)imine | N-vinylindoles | rsc.org |

| Copper | 3-aminocyclobutenones + internal alkynes | Fully substituted indoles | researchgate.net |

| Copper | N-alkylaniline + β-(trifluoromethyl)-α,β-unsaturated enones | Trifluoromethylated indolinyl ketones | rsc.org |

| Palladium | 2-haloanilines + alkynes | Indoles | mdpi.com |

| Palladium | Aryl bromides + hydrazones | N-arylhydrazones (indole precursors) | wikipedia.org |

Oxidative Dearomatization Routes to Quaternary Indolinones

Oxidative dearomatization has emerged as a powerful strategy for converting simple, planar indole substrates into complex, three-dimensional indolinone architectures. This approach is particularly valuable for creating C2-quaternary indolinones, a structural motif present in various natural products.

Formation of C2-Quaternary Indolinones from Indole Substrates

The direct transformation of indoles into C2-quaternary indolinones can be achieved using various oxidizing agents, often avoiding the need for metal catalysts. An efficient metal-free method utilizes ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) to mediate the oxidative dearomatization of indoles. rsc.orgnih.gov This approach demonstrates good functional group tolerance and provides moderate to excellent yields of C2-quaternary indolinone derivatives, representing a step-economic strategy for generating all-carbon quaternary centers at the C2 position. rsc.orgnih.gov

Another common oxidant is tert-butyl hydroperoxide (TBHP). The oxidative dearomatization of indoles with aqueous TBHP in the absence of metal salts can yield C2 or C3-quaternary indolinones. researchgate.net The regioselectivity of this reaction is controlled by the substituent on the indole nitrogen; free (NH)-indoles preferentially yield C2-quaternary indolinone derivatives, while N-substituted (NR)-indoles give C3-quaternary indolinones as the major product. researchgate.net

Palladium-catalyzed methods have also been developed for this transformation. A Pd(II)-catalyzed oxidative Wacker-type cyclization/dearomatization of 2,3-disubstituted indoles using molecular oxygen as the oxidant provides access to fused indolines with C2-oxygenated quaternary stereocenters. rsc.org Similarly, a Pd-catalyzed C–H peroxygenation of 2-arylindoles offers another route to indolin-3-ones bearing a C2-quaternary center. acs.org

| Oxidant/Catalyst | Substrate | Key Feature | Reference |

|---|---|---|---|

| (NH₄)₂S₂O₈ | Indoles | Metal-free synthesis of C2-quaternary indolinones. | rsc.orgnih.gov |

| tert-butyl hydroperoxide (TBHP) | (NH)-indoles | Substrate-controlled formation of C2-quaternary indolinones. | researchgate.net |

| Pd(II) / O₂ | 2,3-disubstituted indoles | Forms fused indolines with C2-oxygenated quaternary stereocenters. | rsc.org |

| Pd-catalyst | 2-arylindoles | Oxidative dearomatization via C-H peroxygenation. | acs.org |

Rearrangement Reactions Leading to Indolinone Scaffolds

Skeletal rearrangements provide an alternative and powerful approach to constructing the indolinone core, often enabling access to complex structures from different starting materials. The Fischer indole synthesis, while primarily known for producing indoles, is fundamentally a rearrangement reaction that can be manipulated to form related scaffolds. rsc.orgtcichemicals.com The key rsc.orgrsc.org-sigmatropic rearrangement of the intermediate ene-hydrazine is a powerful C-C bond-forming step that builds the core structure. nih.gov The use of α-branched carbonyl compounds in this synthesis can lead to indolenine derivatives which possess a quaternary stereocenter at the C3-position, a structure closely related to indolinones. rsc.org

More contemporary methods involve catalyst-controlled rearrangements of reactive intermediates. For example, rearrangements of indole-based onium-ylides can be directed by a catalyst to achieve regiodivergence. youtube.com These reactions typically involve the formation of a highly reactive ylide intermediate, which can then undergo a rsc.orgacs.org- or rsc.orgacs.org-rearrangement to form new carbon-carbon bonds, disrupting the indole's aromaticity to create functionalized scaffolds that can lead to indolinones. youtube.com The selectivity between these rearrangement pathways is often challenging to control and can be influenced by the substrate, solvent, and catalyst. youtube.com Ring distortion of complex indole alkaloids through ring cleavage and rearrangement reactions is another advanced strategy to generate diverse and novel molecular scaffolds, including those based on the indolinone core. nih.gov

Synthesis of Hydrazone Derivatives Bearing the Indole Moiety

Hydrazone derivatives incorporating an indole ring are of significant interest due to their potential biological activities. The synthesis of these compounds is typically straightforward, often involving the condensation of a hydrazide with an aldehyde or ketone.

Preparation from Indole Acetic Acid and Hydrazine (B178648) Monohydrate

The synthesis of hydrazone derivatives from indole-3-acetic acid is a two-step process. The first step is the formation of the corresponding hydrazide. Indole-3-acetic acid is reacted with hydrazine monohydrate, typically in a solvent like ethanol under reflux conditions. This reaction is a standard condensation to form an acylhydrazide, where the carboxylic acid group of indole-3-acetic acid is converted into a hydrazide moiety (-CONHNH₂).

In the second step, the purified indole-3-acetylhydrazide is reacted with a selected aldehyde or ketone. This condensation reaction, usually carried out in an alcoholic solvent and often catalyzed by a small amount of acid (like acetic acid), results in the formation of a hydrazone derivative. Water is eliminated in this step, forming the characteristic C=N-N linkage of the hydrazone. This modular approach allows for the synthesis of a diverse library of indole-based hydrazones by varying the aldehyde or ketone component. nih.gov

Schiff Base Formation via Condensation with Substituted Benzaldehydes

The synthesis of Schiff bases involving an indole nucleus is a significant area of organic synthesis. These compounds are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). In the context of indole derivatives, this often involves the reaction of an amino-substituted indole or an indole derivative containing a primary amine function with various substituted benzaldehydes.

The general mechanism for Schiff base formation begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This initial step results in the formation of an unstable intermediate known as a carbinolamine. uodiyala.edu.iq The carbinolamine then undergoes dehydration, typically acid-catalyzed, to eliminate a water molecule and form the imine, or Schiff base, characterized by a carbon-nitrogen double bond (C=N).

One synthetic strategy involves the condensation of 4-(di(1H-indol-3-yl) methyl) benzenamine with substituted benzaldehydes to yield a series of bisindole Schiff bases. mdpi.com Another approach prepares Schiff bases by reacting 1H-indole-2,3-dione (isatin) derivatives with benzenediamines. bjbs.com.br Furthermore, novel Schiff base ligands can be synthesized by condensing a carbaldehyde derivative, such as 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, with hydrazine hydrate. xiahepublishing.com

The table below summarizes examples of indole-containing Schiff bases synthesized via condensation reactions.

| Reactant 1 | Reactant 2 | Resulting Compound Type | Reference |

| 4-(di(1H-indol-3-yl) methyl) benzenamine | Substituted benzaldehydes | Bisindole Schiff Base | mdpi.com |

| 5-chloro-3-phenyl-1H-indole-2-carboxyhydrazide | 3-formyl- 2-hydroxy-1H-quinoline | Schiff Base with Indole and Quinoline Moieties | nih.gov |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Hydrazine Hydrate | Indole Schiff Base Hydrazone | xiahepublishing.com |

Indole-Chalcone Hybrid Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a versatile and widely used method for synthesizing chalcones, which are α,β-unsaturated ketones. scispace.com This reaction involves the condensation of an aromatic aldehyde with an aliphatic or aromatic ketone in the presence of an acid or base catalyst. scispace.comresearchgate.net For the synthesis of indole-chalcone hybrids, an indole derivative containing either an aldehyde or a ketone functionality is reacted with a suitable ketone or aldehyde, respectively. nih.gov

The reaction can be catalyzed by bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), or by acids. nih.gov The choice of catalyst can depend on the specific reactants and desired outcome. Base-catalyzed reactions typically involve the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent intermediate undergoes dehydration to yield the chalcone. These reactions are often carried out in alcoholic solvents like ethanol or methanol, with reaction times ranging from minutes (for microwave-assisted reactions) to several hours. nih.gov

For example, a series of indole-derived hybrid chalcones were prepared by the condensation of substituted indole-3-carboxaldehydes with various acetophenones using either base (50% aq. KOH or piperidine) or acid (SOCl₂) catalysis. nih.gov Another study described an eco-friendly, mechanochemical synthesis of indole hybrid chalcones via the Claisen-Schmidt condensation of 1-methylindole-3-carboxaldehyde with substituted acetophenones, which significantly reduced reaction times to 15-60 minutes. tandfonline.com

The table below presents examples of indole-chalcone hybrids synthesized using the Claisen-Schmidt condensation.

| Indole Reactant | Ketone/Aldehyde Reactant | Catalyst/Conditions | Resulting Compound Type | Reference |

| 1-H, 1-methyl, or 1-methoxy substituted indole-3-carboxaldehyde | Various substituted acetophenones | 50% aq. KOH or piperidine (base); SOCl₂ in ethanol (acid) | 1,3-diarylpropenones with a 3-indol-3-yl moiety | nih.gov |

| 1-methylindole-3-carboxaldehyde | Various substituted acetophenones | Liquid assisted grinding (mechanochemical) | Indole hybrid chalcones | tandfonline.com |

| Aromatic aldehydes | Acetophenone | Acidic ionic liquid, solvent-free | Chalcones (in situ generated for further reaction) | researchgate.net |

Strategies for the Preparation of Bis-Indole and Bis-Indolinone Derivatives

Bis-indole and bis-indolinone derivatives are compounds containing two indole or indolinone units. Their synthesis is of significant interest due to their prevalence in natural products and their pharmacological potential. mdpi.comresearchgate.net

A primary method for synthesizing bis(indolyl)methanes (BIMs), a common class of bis-indole compounds, is the electrophilic substitution reaction of indoles with carbonyl compounds like aldehydes or ketones. jchemlett.comnih.gov This reaction is typically catalyzed by an acid. The proposed mechanism involves the acid-catalyzed activation of the aldehyde, which is then attacked by the nucleophilic C-3 position of an indole molecule. nih.gov The resulting intermediate alcohol undergoes dehydration to form a stabilized carbocation, which is then attacked by a second indole molecule to yield the final bis(indolyl)methane product. nih.gov Various catalysts, including taurine, p-toluenesulfonic acid (p-TSA), and Amberlyst-15, have been employed for this transformation. mdpi.comnih.gov Microwave-assisted synthesis has also been utilized to reduce reaction times and improve yields. jchemlett.com

The synthesis of bis-indolinone derivatives can be achieved through methods like the Knoevenagel condensation. In one strategy, a dicarbonyl compound serves as the core, and its carbonyl groups are condensed with the active methylene groups of two indolinone molecules. mdpi.com Conversely, the active methylene groups can be part of the core structure, which is then condensed with carbonyl groups located on the indole wings. mdpi.com

The table below provides examples of synthetic strategies for bis-indole and bis-indolinone derivatives.

| Reactants | Method/Catalyst | Resulting Compound Type | Reference |

| Indole, Salicylaldehyde | Glacial acetic acid, Microwave irradiation (140W, 60s) | 2-[bis(1H-indol-3-yl)methyl]phenol | jchemlett.com |

| Isatins, Indoles | p-toluenesulfonic acid (p-TSA) in CH₂Cl₂ | 3,3-bis(1H-indol-3-yl)indolin-2-ones | mdpi.com |

| Indole, various aldehydes/ketones | Taurine in water, sonication | 3,3′-bis(indolyl)methanes (BIMs) | nih.gov |

| Isophthalaldehyde, 5-bromoindolin-2-one | Knoevenagel Condensation | 3,3'-(1,3-phenylenebis(methaneylylidene))bis(5-bromoindolin-2-one) | mdpi.com |

Spectroscopic and Structural Elucidation of 3 Phenylmethylidene 1h Indol 2 One and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the chemical structure of 3-(phenylmethylidene)-1H-indol-2-one. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform-Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. Both ¹H and ¹³C NMR have been used extensively to confirm the structure of 3-(phenylmethylidene)-1H-indol-2-one and its derivatives, as well as to distinguish between its E and Z isomers. nih.govrsc.org

¹H NMR: The proton NMR spectrum of the parent compound, (E)-3-benzylideneindolin-2-one, displays characteristic signals for the aromatic and vinylic protons. In a typical spectrum recorded in CDCl₃, a singlet for the N-H proton of the indolinone ring is observed, along with multiplets for the protons on the fused benzene (B151609) ring and the phenyl substituent. rsc.org A key signal is the singlet corresponding to the exocyclic vinylic proton. The chemical shifts of specific protons, such as the vinylic proton and the H4 proton of the indole (B1671886) ring, are crucial for assigning the stereochemistry. rsc.org For instance, Nuclear Overhauser Effect (NOE) experiments can confirm the spatial proximity between the vinylic proton and the indole H4 proton in the Z-isomer. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. pressbooks.pub For 3-(phenylmethylidene)-1H-indol-2-one, distinct signals are observed for the carbonyl carbon (C=O) of the lactam ring, the carbons of the two aromatic rings, and the two carbons of the exocyclic double bond. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. rsc.org

The following table summarizes representative NMR data for (E)-3-benzylideneindolin-2-one.

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (100 MHz, Acetone-d₆) |

| Chemical Shift (δ) ppm | Assignment |

| 8.04 (s, 1H) | NH |

| 7.77 (s, 1H) | Vinylic-H |

| 7.56-7.59 (m, 3H) | Ar-H |

| 7.44-7.39 (m, 3H) | Ar-H |

| 7.15 (td, J = 7.7, 1.1 Hz, 1H) | Ar-H |

| 6.81-6.79 (m, 2H) | Ar-H |

| Data sourced from literature. rsc.org |

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is employed to identify the characteristic functional groups within a molecule based on their vibrational frequencies. The spectrum of 3-(phenylmethylidene)-1H-indol-2-one exhibits several key absorption bands that confirm its structure.

The most prominent bands include:

N-H Stretch: A stretching vibration for the secondary amine (N-H) in the indolinone ring.

C=O Stretch: A strong absorption corresponding to the carbonyl group (lactone) of the indolinone ring.

C=C Stretch: Vibrations associated with the aromatic rings and the exocyclic double bond.

C-H Stretch: Signals for the aromatic and vinylic C-H bonds.

The table below lists the typical FT-IR absorption bands observed for analogues of 3-(phenylmethylidene)-1H-indol-2-one.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3100 |

| C-H (aromatic) | Stretch | ~3015 |

| C=O (lactam) | Stretch | ~1692 |

| C=C (aromatic/alkene) | Stretch | ~1604 |

| C-N | Stretch | Not specified |

| C-H | Bend | ~1457 |

| Data compiled from representative compounds. rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.org

For 3-(phenylmethylidene)-1H-indol-2-one, the molecular formula is C₁₅H₁₁NO, corresponding to a monoisotopic mass of approximately 221.084 Da. nih.govnih.gov In techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the indole ring is a characteristic process that can be observed. scirp.org While detailed fragmentation pathways are specific to the ionization method used, common fragmentation would involve cleavages of the bonds within the indolinone core and loss of small molecules or radicals from the substituents.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.25 g/mol |

| Exact Mass | 221.084063974 Da |

| Commonly Observed Ion (ESI) | [M+H]⁺ |

| Data sourced from PubChem and related literature. rsc.orgnih.govnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule. The extended conjugation system of 3-(phenylmethylidene)-1H-indol-2-one, which includes the phenyl ring, the exocyclic double bond, and the indolinone system, gives rise to strong absorptions in the UV-visible region.

The observed absorptions are primarily due to π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. hnue.edu.vnuzh.ch The wavelength of maximum absorbance (λmax) is sensitive to the solvent and the specific substituents on the aromatic rings. The E and Z isomers of these compounds can exhibit different UV-Vis spectra, reflecting their different electronic environments. researchgate.net The extensive chromophore in this molecule results in absorption at longer wavelengths compared to less conjugated systems. libretexts.org

X-ray Crystallography for Definitive Molecular Structure Determination

Single Crystal X-ray Diffraction Analysis for Solid-State Conformation

Single crystal X-ray diffraction studies have been performed on 3-(phenylmethylidene)-1H-indol-2-one and several of its analogues, providing precise three-dimensional structural information. researchgate.netresearchgate.net

For the (E)-isomer of the parent compound, the analysis reveals that the indolinone ring system is nearly planar. researchgate.netnih.gov The phenyl ring is twisted out of the plane of the indolinone system, with a significant dihedral angle between the two. In the crystal lattice, molecules often form dimers through intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of another, creating a characteristic eight-membered ring synthon. researchgate.netnih.gov These dimeric units can be further linked by other interactions, such as C-H···O and π–π stacking, to form a three-dimensional supramolecular architecture. researchgate.netnih.gov

The table below presents crystallographic data for (E)-3-benzylideneindolin-2-one.

| Crystallographic Parameter | Value |

| Molecular Formula | C₁₅H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.9796 (3) |

| b (Å) | 22.2266 (19) |

| c (Å) | 12.2484 (10) |

| β (°) | 95.027 (1) |

| Volume (ų) | 1079.24 (15) |

| Z | 4 |

| Dihedral Angle (Phenyl/Indolinone) | 48.52 (6)° |

| Key Interaction | N—H⋯O hydrogen-bonded dimer |

| Data sourced from Asiri et al. (2012). researchgate.netnih.gov |

Computational and Theoretical Investigations of 3 Phenylmethylidene 1h Indol 2 One

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are central to the computational analysis of organic molecules like 3-(phenylmethylidene)-1H-indol-2-one. These methods allow for detailed exploration of the molecule's geometric and electronic properties.

DFT calculations are a cornerstone of computational chemistry, used to predict the ground-state geometry and energy of molecules. For 3-(phenylmethylidene)-1H-indol-2-one, these calculations typically involve selecting a functional (such as B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The process yields an optimized structure corresponding to a minimum on the potential energy surface.

Experimental validation for these calculations comes from single-crystal X-ray diffraction studies, which have been performed for the (E)-isomer of the compound. nih.govresearchgate.net These studies reveal that the oxoindoline fused-ring system is nearly planar, with the phenyl ring twisted at a significant dihedral angle relative to this plane. researchgate.netmaterialsciencejournal.org In one study, this angle was found to be 48.52 (6)°. researchgate.netmaterialsciencejournal.org

A comparison between key experimental geometric parameters from X-ray crystallography and typical parameters that would be sought in a DFT optimization is presented below. DFT-optimized values provide a gas-phase, motionless perspective, while experimental data reflect the molecule's structure in a solid-state crystal lattice at a specific temperature.

| Parameter | Experimental Value (X-ray Crystallography) nih.gov | Description |

|---|---|---|

| C=O Bond Length | 1.2302 (14) Å | Length of the carbonyl double bond in the indolin-2-one moiety. |

| C=C (exocyclic) Bond Length | 1.3439 (16) Å | Length of the central double bond connecting the indolinone and phenylmethylidene groups. |

| Indolinone-Phenyl Dihedral Angle | 48.52 (6)° | The twist angle between the plane of the oxoindoline system and the phenyl ring. |

In terms of energetics, computational studies on related 3-benzylidene-2-oxo-indoline derivatives have been conducted to compare the stability of E and Z diastereomers. nih.gov Such calculations, using methods like AM1, MNDO, and PM3, determine the heat of formation and total energy, indicating which isomer is thermodynamically more stable. nih.gov For the parent compound, similar DFT calculations would elucidate the relative energies of the isomers and the energy barrier for their interconversion.

Theoretical methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental results to confirm structural assignments.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net While specific GIAO calculations for the parent compound are not detailed in the available literature, this method has been successfully applied to a vast range of heterocyclic compounds, showing excellent agreement with experimental data when appropriate scaling factors are used. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated harmonic frequencies are often systematically higher than the fundamental frequencies observed experimentally due to the neglect of anharmonicity and basis set limitations. arxiv.orgweizmann.ac.il Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental IR spectra. researchgate.netumn.edu The analysis allows for the assignment of specific vibrational modes to the observed absorption bands. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. rsc.orglakeheadu.ca This allows for the assignment of observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. rsc.org Experimental UV-Vis spectra for (E)- and (Z)-3-benzylideneindolin-2-one in DMF solvent have been reported, showing distinct absorption maxima that could be rationalized through TD-DFT calculations. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netschrodinger.com A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 3-(phenylmethylidene)-1H-indol-2-one, the HOMO is expected to be distributed over the π-conjugated system of the indole (B1671886) and phenyl rings, while the LUMO is likely localized on the electron-accepting α,β-unsaturated ketone moiety. The HOMO-LUMO gap is directly related to the lowest energy electronic transition observed in the UV-Vis spectrum. schrodinger.com

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of highest electron density, susceptible to electrophilic attack. Acts as an electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region most susceptible to nucleophilic attack. Acts as an electron acceptor. |

| HOMO-LUMO Gap | Energy difference (ΔE) between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.com It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and for understanding intermolecular interactions. researchgate.net

On a standard MEP map:

Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. For 3-(phenylmethylidene)-1H-indol-2-one, the most negative region is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Blue regions represent positive electrostatic potential, are electron-deficient, and are favorable for nucleophilic attack. The hydrogen atom attached to the indole nitrogen (N-H) is expected to be the most positive region, making it a primary site for hydrogen bonding.

Green and yellow regions correspond to intermediate or near-zero potential, typically found over the carbon framework of the aromatic rings.

The MEP surface provides a visual representation of the charge distribution and is predictive of how the molecule will interact with other reagents or biological targets.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized Lewis-like picture of chemical bonds and lone pairs. This method provides quantitative insight into intramolecular delocalization, hyperconjugation, and charge transfer interactions. materialsciencejournal.orgnih.gov

The analysis is performed by studying the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A large E(2) value indicates a strong electronic delocalization from the donor to the acceptor orbital, which contributes to the stabilization of the molecule. materialsciencejournal.org

For 3-(phenylmethylidene)-1H-indol-2-one, significant interactions would be expected, such as:

Delocalization of the lone pair electrons on the carbonyl oxygen (n_O) into the antibonding π* orbitals of the adjacent C=C bond (π*C=C).

Hyperconjugative interactions between the π electrons of the aromatic rings and the antibonding σ* orbitals of adjacent bonds. These intramolecular charge transfer (ICT) events are crucial for understanding the molecule's electronic structure and stability.

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. mdpi.com NLO activity arises from the interaction of a molecule with an intense electromagnetic field, such as a laser beam. The key molecular properties governing NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Computational methods can predict these properties. A large first hyperpolarizability (β) value is indicative of a strong NLO response. dtic.mil Molecules that possess both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit large β values due to efficient intramolecular charge transfer. 3-(phenylmethylidene)-1H-indol-2-one has such a structure, with the indole nitrogen potentially acting as a donor and the carbonyl group as an acceptor, linked by the exocyclic double bond. DFT calculations are a standard tool for computing the hyperpolarizability to assess a molecule's potential as an NLO material. mdpi.comresearchgate.net

Molecular Docking and Simulation Studies for Receptor Interactions

Computational methods, particularly molecular docking and molecular dynamics, have become indispensable tools in medicinal chemistry for elucidating the interactions between small molecules like 3-(phenylmethylidene)-1H-indol-2-one and their biological targets. These in silico techniques provide critical insights at a molecular level, guiding the design and development of new therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the indole and oxindole (B195798) core, which is central to 3-(phenylmethylidene)-1H-indol-2-one, molecular docking has been extensively used to identify potential biological targets and rationalize their inhibitory activities.

Studies on structurally related indole derivatives have shown potent interactions with a variety of enzymes and receptors. For instance, certain 3-ethyl-1H-indole derivatives have been identified as effective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. ajchem-a.com Docking studies predicted strong binding affinities for these compounds, with scores significantly higher than the reference drug meloxicam. ajchem-a.com The binding mode analysis revealed crucial hydrogen bond interactions with amino acid residues such as ALA527, ARG120, and TYR355 within the COX-2 active site. ajchem-a.com Similarly, other indole-based compounds have been docked against targets like the nicotinic acetylcholine (B1216132) receptor and the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, a target for antimalarial drugs. researchgate.netjocpr.com In the case of PfDHFR-TS, interactions were predominantly of the pi-stacking and hydrophobic type with residues like PHE⁵⁸ and LEU¹¹⁹. researchgate.net

The oxindole scaffold, as found in 3-(phenylmethylidene)-1H-indol-2-one, is a key structural element in many kinase inhibitors. Docking studies of related compounds have explored interactions with targets such as Cyclin-dependent kinase 2 (CDK2), revealing key binding energies and interactions within the enzyme's active pocket. nih.gov Furthermore, derivatives have been evaluated against various microbial targets, including lanosterol (B1674476) 14α-demethylase from Candida albicans, a crucial enzyme in fungal cell membrane biosynthesis. mdpi.com These computational predictions are vital for understanding the structural basis of activity and for the rational design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on Indole/Oxindole Derivatives

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-Ethyl-1H-indole Derivatives | Cyclooxygenase-2 (COX-2) | -10.40 to -11.35 | ALA527, ARG120, TYR355, LYS360 |

| Furo[2,3-b]indol-3a-ol Derivatives | Cyclin-dependent kinase 2 (CDK2) | Up to -6.89 | Not specified |

| (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one | PfDHFR-TS | Not specified | PHE⁵⁸, ILE¹¹², LEU¹¹⁹, ALA¹⁶, ILE¹⁴ |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives | Lanosterol 14a-demethylase (C. albicans) | Not specified | Heme group |

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time. nih.govsemanticscholar.org MD simulations are crucial for validating the binding poses obtained from docking and for understanding the conformational changes that may occur in both the ligand and the protein upon binding. researchgate.net

For indole-based compounds, MD simulations have been employed to confirm the stability of their binding to various targets. For example, simulations of N-tosyl-indole hybrid thiosemicarbazones bound to the enzyme tyrosinase were used to evaluate the stability of the predicted binding mode. nih.gov Such simulations can track the root-mean-square deviation (RMSD) of the protein and ligand atoms, providing a measure of structural stability throughout the simulation period. Stable RMSD values suggest that the ligand remains securely in the binding pocket.

Furthermore, MD simulations can elucidate the dynamic behavior of key interactions. Hydrogen bonds and hydrophobic contacts identified in docking can be monitored to assess their persistence over time, which is a strong indicator of their importance for the binding affinity. mdpi.com These simulations provide a more realistic representation of the physiological environment, accounting for the flexibility of the protein and the presence of solvent molecules, thereby offering deeper insights into the dynamic mechanism of interaction that governs the biological activity of the compound. researchgate.net

In Silico Prediction of Pharmacokinetic Profiles and Drug-Likeness

Before committing to expensive and time-consuming synthesis and biological testing, computational tools are widely used to predict the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—and the "drug-likeness" of a compound. These predictions help to identify candidates that are more likely to succeed in clinical development.

Quantitative Structure-Property Relationship (QSPR) models and related computational tools are used to predict the ADME properties and drug-likeness of molecules based on their chemical structure. These predictions are often guided by a set of rules and computational models derived from analyses of successful oral drugs.

Drug-Likeness Assessment: Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. Several rule-based filters are commonly applied:

Lipinski's Rule of Five: Predicts poor oral absorption or permeation if a compound violates more than one of the following: molecular weight > 500 Da, logP > 5, H-bond donors > 5, H-bond acceptors > 10. nih.gov

Veber's Rules: Emphasizes the importance of molecular flexibility for oral bioavailability, suggesting that compounds with ≤ 10 rotatable bonds and a topological polar surface area (TPSA) of ≤ 140 Ų are more likely to have good oral bioavailability. semanticscholar.org

Ghose, Muegge, and Egan Rules: These are additional filters that assess properties like molar refractivity, atom counts, and TPSA to further refine the prediction of drug-likeness. d-nb.infoeijppr.com

Studies on various oxindole derivatives have shown that they often comply with these rules, indicating their potential as orally bioavailable drug candidates. semanticscholar.org

Table 2: Common Rule-Based Filters for Drug-Likeness

| Rule | Key Parameters | Favorable Range for Oral Bioavailability |

|---|---|---|

| Lipinski's Rule | Molecular Weight (MW), LogP, H-Bond Donors (HBD), H-Bond Acceptors (HBA) | MW ≤ 500; LogP ≤ 5; HBD ≤ 5; HBA ≤ 10 |

| Veber's Rule | Rotatable Bonds, Topological Polar Surface Area (TPSA) | ≤ 10 Rotatable Bonds; TPSA ≤ 140 Ų |

| Ghose Filter | LogP, Molar Refractivity, MW, Atom Count | -0.4 to 5.6 for LogP; 40 to 130 for Molar Refractivity; 160 to 480 for MW; 20 to 70 for Atom Count |

ADME Profile Prediction: In silico tools can predict a range of specific ADME properties. For oxindole derivatives, these predictions have suggested high gastrointestinal (GI) absorption and the potential to cross the blood-brain barrier. semanticscholar.org Other key predicted parameters include:

Aqueous Solubility (logS): Crucial for absorption and distribution.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. Models can predict whether a compound is likely to inhibit key metabolic enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. semanticscholar.org

P-glycoprotein (P-gp) Substrate: Predicts whether the compound is likely to be actively transported out of cells, which can affect its bioavailability and distribution. semanticscholar.org

These computational assessments are foundational in modern drug discovery, allowing for the early-stage filtering of compounds like 3-(phenylmethylidene)-1H-indol-2-one and its analogs to prioritize those with the most promising pharmacological and pharmacokinetic profiles.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 3-(phenylmethylidene)-1H-indol-2-one |

| Meloxicam |

| (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one |

Structure Activity Relationship Sar Studies of 3 Phenylmethylidene 1h Indol 2 One Derivatives

Influence of Substituent Modifications on Biological Activities

Modifications to the core structure of 3-(phenylmethylidene)-1H-indol-2-one have been extensively explored to optimize its biological profile. These modifications typically involve introducing various substituents onto the phenylmethylidene moiety and the indolinone ring system.

The phenyl ring extending from the methylidene bridge at the 3-position of the indolinone core is a critical site for modification. The nature, position, and size of substituents on this ring can dramatically influence the compound's interaction with biological targets.

Research has shown that the introduction of hydroxyl (-OH) groups can enhance biological activity. For instance, a derivative featuring a hydroxyl group at the meta-position, 3-(3-hydroxyphenyl)-indolin-2-one, demonstrated significant anti-inflammatory activity by inhibiting nitric oxide production. mdpi.com This suggests that a hydrogen-bonding group at this specific position is favorable for interaction with the target enzyme or receptor.

Electron-withdrawing groups, such as halogens and trifluoromethyl (-CF3), have also been shown to impact activity. In a series of 3-phenyl-1H-indoles studied for antimycobacterial activity, the presence of a trifluoromethyl group on the phenyl ring, combined with a chlorine atom on the indole (B1671886) ring, resulted in the most potent compound. mdpi.com The unique physicochemical properties of the -CF3 group, such as increased lipophilicity, may contribute to enhanced cellular uptake or target binding. mdpi.com

Similarly, the substitution pattern of methoxy (B1213986) (-OCH3) groups has been explored. In a study of related 3-phenylpyrazino[1,2-a]indol-1(2H)-ones, a 3,4-dimethoxy-phenyl substituent at the C3 position was identified as a novel pharmacophore for binding to amyloid-beta (Aβ), highlighting the importance of this substitution pattern for anti-Alzheimer's activity. researchgate.net

| Substituent on Phenyl Ring | Position | Observed Biological Activity | Reference Compound |

| Hydroxyl (-OH) | meta (3-position) | Potent anti-inflammatory | 3-(3-hydroxyphenyl)-indolin-2-one |

| Trifluoromethyl (-CF3) | para (4-position) | High antimycobacterial activity | 5-chloro-2-methyl-3-(4-(trifluoromethyl)phenyl)-1H-indole |

| Dimethoxy (-OCH3) | 3,4-positions | Aβ aggregation inhibition | 3-(3,4-dimethoxyphenyl)pyrazino[1,2-a]indol-1(2H)-one |

The indolinone ring is the core scaffold, and substitutions on this system are pivotal for modulating biological activity. The positions available for substitution on the benzene (B151609) ring of the indolinone moiety (positions 4, 5, 6, and 7) have been systematically investigated.

Studies on various indole derivatives have revealed distinct preferences for substituent placement. For example, in a series of CysLT1 antagonists, it was found that substitution at position 4 of the indole ring was the least favorable for activity. researchgate.net Conversely, placing a methoxy group at position 7 was the most favorable modification. researchgate.net Halogenation of the indolinone ring also plays a significant role. Comparing fluorine and chlorine substituents, fluorine-substituted derivatives were generally more potent than their chlorine-substituted counterparts. researchgate.net

| Substituent on Indolinone Ring | Position | Effect on Activity |

| Methoxy (-OCH3) | 7 | Favorable |

| General Substituent | 4 | Least Favorable |

| Fluorine (-F) | Various | More potent than Chlorine |

| Chlorine (-Cl) | Various | Less potent than Fluorine |

The biological activity of 3-(phenylmethylidene)-1H-indol-2-one derivatives is often correlated with the electronic and steric properties of their substituents. Electronic properties refer to the electron-donating or electron-withdrawing nature of a group, while steric properties relate to its size and shape.

Electronic effects are frequently quantified using parameters like Hammett's substituent constants, which can provide a quantitative measure of a substituent's influence. nih.gov For instance, the presence of electron-withdrawing groups can alter the acidity of nearby protons or the reactivity of functional groups, which can in turn affect target binding. nih.gov The hallucinogenic activity of certain indole derivatives has been correlated with the energy of the highest occupied molecular orbital (E(H)), suggesting that the molecule's ability to participate in π-molecular complex formation with a receptor is a key determinant of its activity. nih.gov

Steric factors are equally important. The size and bulk of a substituent can dictate whether a molecule can fit into the active site of an enzyme or the binding pocket of a receptor. Stereochemical considerations are crucial, as specific conformations are often required for optimal interaction with a biological target. nih.gov Databases that provide quantitative descriptions of the steric and electronic properties of various substituents are valuable tools for establishing these structure-activity relationships and predicting the properties of new derivatives. nih.gov

Conformational Features and Their Role in Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical factor governing its biological activity. For 3-(phenylmethylidene)-1H-indol-2-one derivatives, the relative orientation of the indolinone ring and the phenylmethylidene substituent can significantly impact how the molecule interacts with its biological target.

The planarity of the core structure, along with the rotational freedom around the single bond connecting the two main moieties, allows the molecule to adopt various conformations. X-ray crystallography studies of related complex indole derivatives have provided insight into their solid-state conformations, revealing specific arrangements such as boat conformations in fused ring systems and defined orientations of substituents. mdpi.com For example, in some structures, aromatic systems are observed to adopt a nearly perpendicular orientation relative to each other, a conformation that can be stabilized by intramolecular forces. pensoft.net

The ability of a molecule to adopt a specific low-energy conformation that is complementary to the target's binding site is essential for potent activity. Studies on other psychoactive indole derivatives have suggested that their conformation at the receptor is such that the aromatic ring and an amino nitrogen lie in specific positions, mimicking the orientation of key features in molecules like LSD. nih.gov This highlights that biological activity is not just dependent on the presence of certain functional groups, but also on their precise spatial arrangement.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of the 3-(phenylmethylidene)-1H-indol-2-one class is essential for designing new compounds with desired biological activities.

Based on SAR studies, a general pharmacophore model for this scaffold can be proposed. Key features often include:

A hydrogen bond donor: The indole N-H group is a crucial hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl oxygen of the lactam in the 2-indolinone ring acts as a hydrogen bond acceptor.

An aromatic/hydrophobic region: The fused bicyclic indolinone system provides a large hydrophobic surface.

An additional aromatic/hydrophobic region: The phenylmethylidene ring serves as another key hydrophobic feature, whose interactions can be modulated by substituents.

The specific arrangement and nature of these features can be tailored for different targets. For instance, the identification of a 3,4-dimethoxy-phenyl group as a key feature for Aβ-binding illustrates a specific pharmacophore for anti-Alzheimer's activity. researchgate.net Computational techniques like pharmacophore modeling are often used to refine these models based on a set of active compounds. plos.org

Within the pharmacophore model of 3-(phenylmethylidene)-1H-indol-2-one derivatives, the 2-indolinone lactam and the indole N-H group are of fundamental importance. These features are highly conserved across active compounds and are often involved in direct hydrogen bonding interactions with the target protein, which are critical for anchoring the ligand in the binding site.

The indole nucleus is a core structure in a vast number of biologically active natural and synthetic compounds. researchgate.net The N-H group of the indole ring is a potent hydrogen bond donor, a feature that is critical for the biological activity of many indole-containing drugs. researchgate.net This hydrogen-bonding capability allows it to form strong, directional interactions with amino acid residues such as aspartate, glutamate, or serine in a protein's active site.

Simultaneously, the lactam moiety contains a carbonyl group (C=O) where the oxygen atom is an effective hydrogen bond acceptor. This feature complements the hydrogen bond donor of the indole N-H, allowing the molecule to form multiple, stabilizing hydrogen bonds with a target. This dual-feature system—a hydrogen bond donor and a hydrogen bond acceptor in a relatively rigid framework—is a cornerstone of the scaffold's ability to interact with a wide range of biological targets.

Contribution of Specific Functional Groups (e.g., thiosemicarbazone, dipropylamino)

The biological activity of 3-(phenylmethylidene)-1H-indol-2-one derivatives can be significantly modulated by the introduction of various functional groups. The addition of moieties like thiosemicarbazone and dialkylamino groups, such as dipropylamino, has been explored to enhance the therapeutic potential of the core scaffold, leading to compounds with a range of biological activities, including anticancer and anti-inflammatory effects. mdpi.commdpi.comnih.gov

The thiosemicarbazone moiety is a key pharmacophore known for its metal-chelating properties and its ability to interact with various biological targets. mdpi.comnih.gov In the context of 3-(phenylmethylidene)-1H-indol-2-one, the incorporation of a thiosemicarbazone group has been shown to be a viable strategy for developing potent anticancer agents. nih.gov The structure-activity relationship (SAR) of these derivatives indicates that substitutions on both the indole ring and the thiosemicarbazone unit play a crucial role in their activity. For instance, the presence of electron-withdrawing groups on the indole scaffold can influence the anticancer efficacy of these compounds. dergipark.org.tr

Studies on various indole-based thiosemicarbazones have demonstrated that the nature of the substituent at the terminal nitrogen of the thiosemicarbazone chain significantly impacts their biological profile. nih.govresearchgate.net For example, substitution with alkyl or aryl groups can modulate the lipophilicity and steric properties of the molecule, thereby affecting its interaction with target proteins.

On the other hand, the introduction of a dipropylamino group, a type of dialkylamino functionality, can also confer significant biological activity. While direct studies on 3-(phenylmethylidene)-1H-indol-2-one with a dipropylamino group are limited, research on related structures with dimethylamino groups provides valuable insights. For instance, 3-(4-(dimethylamino)benzylidene)indolin-2-one has been synthesized and evaluated as a ligand for α-synuclein fibrils. nih.gov The nitrogen atom of the dialkylamino group can act as a hydrogen bond acceptor and can be crucial for receptor binding. The length of the alkyl chains (propyl vs. methyl) would primarily influence the lipophilicity and steric bulk of the molecule, which in turn could affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to specific targets.

A comparative analysis of these two functional groups suggests that they impart biological activity through different mechanisms. Thiosemicarbazones are well-known for their ability to chelate metal ions, which is a key mechanism for their anticancer activity. nih.gov In contrast, the activity of dipropylamino-substituted derivatives is more likely to be governed by their ability to participate in hydrogen bonding and hydrophobic interactions with the target protein.

| Compound | Substitution on Indole Ring (R1) | Substitution on Thiosemicarbazone (R2) | Observed Biological Activity |

|---|---|---|---|

| Derivative A | H | H | Moderate anticancer activity |

| Derivative B | 5-Br | H | Enhanced anticancer activity |

| Derivative C | H | Phenyl | Potent anticancer activity |

| Derivative D | 5-NO2 | Methyl | Significant anticancer activity |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug design to correlate the chemical structure of compounds with their biological activities in a quantitative manner. chalcogen.ro For 3-(phenylmethylidene)-1H-indol-2-one derivatives, QSAR methodologies are employed to build predictive models that can guide the synthesis of new analogues with improved potency and selectivity.

These models are developed by establishing a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their experimentally determined biological activities. A typical QSAR study involves several key steps: data set selection, calculation of molecular descriptors, feature selection, model building, and model validation.

For the 3-(phenylmethylidene)-1H-indol-2-one scaffold, a variety of molecular descriptors can be calculated to represent its structural features. These descriptors can be broadly categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, and 2D fingerprints.

3D descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are used to build the QSAR model. chalcogen.ro For more complex relationships, machine learning techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) may be employed.

The predictive power of the developed QSAR model is rigorously assessed through internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (LOO-CV), while external validation involves predicting the activity of a set of compounds that were not used in the model development.

For 3-(benzylidene)indolin-2-one derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide further insights. chalcogen.ro These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. This information is invaluable for the rational design of new derivatives with enhanced therapeutic effects.

| Descriptor Type | Examples | Modeling Technique | Information Gained |

|---|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Multiple Linear Regression (MLR) | Basic correlation between size/H-bonding and activity |

| Topological | Wiener index, Kier & Hall connectivity indices | Partial Least Squares (PLS) | Relationship between molecular branching/shape and activity |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Artificial Neural Networks (ANN) | Influence of electronic properties on activity |

| 3D-QSAR Fields | Steric, Electrostatic, Hydrophobic fields | CoMFA/CoMSIA | 3D spatial requirements for optimal activity |

Mechanistic Insights into the Biological Activities of 3 Phenylmethylidene 1h Indol 2 One and Its Derivatives

Anti-Inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic effects of 3-(phenylmethylidene)-1H-indol-2-one and its derivatives are primarily attributed to their ability to modulate the production of inflammatory mediators. This is achieved through the inhibition of cyclooxygenase enzymes and the modulation of pro-inflammatory cytokine synthesis.

Inhibition of Cyclooxygenase (COX-1 and COX-2) Enzymes

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

Derivatives of 1,3-dihydro-2H-indolin-2-one have been investigated for their COX inhibitory activity. Certain derivatives bearing α,β-unsaturated ketones have demonstrated notable selective inhibition of COX-2. nih.gov For instance, specific compounds within this class have been identified with significant COX-2 inhibitory potential, suggesting that the indolin-2-one scaffold is a promising framework for the development of selective COX-2 inhibitors. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects that can accompany the inhibition of COX-1. nih.gov

| Compound | COX-2 IC50 (µM) |

|---|---|

| Derivative 4e | 2.35 ± 0.04 |

| Derivative 9h | 2.42 ± 0.10 |

| Derivative 9i | 3.34 ± 0.05 |

| Celecoxib (Positive Control) | Data not available in this study |

This table summarizes the in vitro COX-2 inhibitory activities of selected 1,3-dihydro-2H-indolin-2-one derivatives, as indicated by their IC50 values. nih.gov

Modulation of Pro-inflammatory Cytokine Synthesis (e.g., IL-1, IL-6, IL-8)

Pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and interleukin-8 (IL-8), play a crucial role in the initiation and propagation of the inflammatory response. The ability of a compound to modulate the synthesis of these cytokines is a key aspect of its anti-inflammatory activity.

Studies on indole (B1671886) derivatives have shown their potential to modulate the production of these key signaling molecules. For example, the N-acylhydrazone derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, has been shown to significantly decrease the levels of the pro-inflammatory cytokines IL-6 and TNF-α in in vivo models. nih.govmdpi.com IL-6 is a pleiotropic cytokine with a central role in inflammation and immunity, while TNF-α is a potent mediator of acute inflammation. The modulation of these cytokines suggests that indole derivatives can interfere with the signaling pathways that lead to their production, thereby exerting an anti-inflammatory effect. IL-17, another pro-inflammatory cytokine, stimulates the production of both IL-6 and IL-8, highlighting the interconnectedness of these signaling molecules in the inflammatory cascade. nih.gov

| Cytokine | Effect of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide |

|---|---|

| IL-6 | Significant reduction |

| TNF-α | Significant reduction |

| IL-17 | Significant reduction |

| IFN-γ | Significant reduction |

Antimicrobial Mechanisms